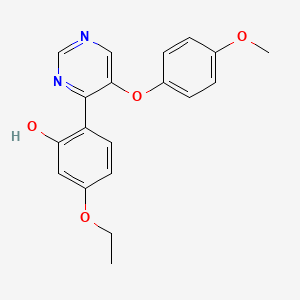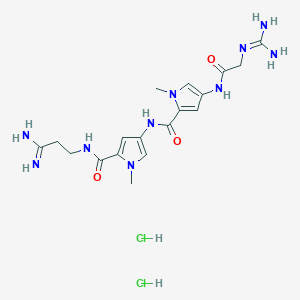
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione” appears to be a purine derivative. Purines are biologically significant compounds, found in many natural substances such as nucleic acids (DNA and RNA) and energy molecules (ATP and GTP).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the purine ring, the addition of the benzyl and octylsulfanyl groups, and the introduction of the dimethyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring, which is a heterocyclic aromatic ring system composed of two rings - a pyrimidine ring fused to an imidazole ring. It would also have various functional groups attached to it, including a benzyl group, a dimethyl group, and an octylsulfanyl group.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, purines are known to participate in a variety of chemical reactions, particularly through their nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic purine ring might contribute to its stability, while the various functional groups could influence its polarity, solubility, and reactivity.Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled and used.
Future Directions
Future research on this compound could involve exploring its potential applications, studying its reactivity and interactions with other molecules, and developing methods for its synthesis and purification.
properties
CAS RN |
374549-44-7 |
|---|---|
Product Name |
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione |
Molecular Formula |
C22H30N4O2S |
Molecular Weight |
414.57 |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N4O2S/c1-4-5-6-7-8-12-15-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)16-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |
InChI Key |
ICBLXYYBKTUEED-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2855037.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2855038.png)
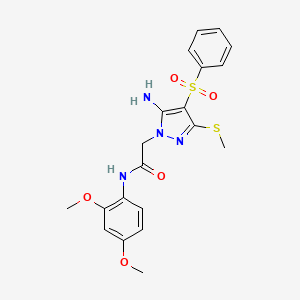
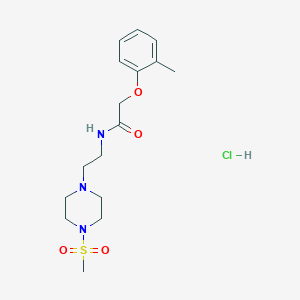
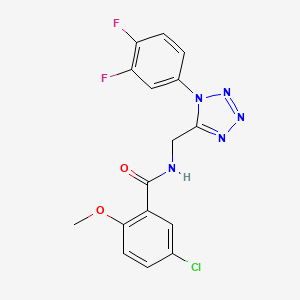
![1-Thiaspiro[3.5]nonan-7-one](/img/structure/B2855043.png)
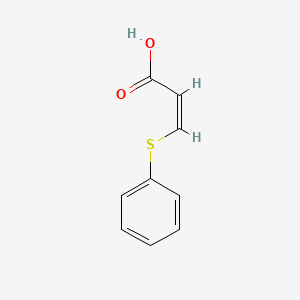
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide](/img/structure/B2855045.png)
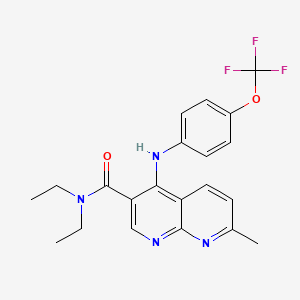
![2-([1,1'-biphenyl]-4-yl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2855052.png)
